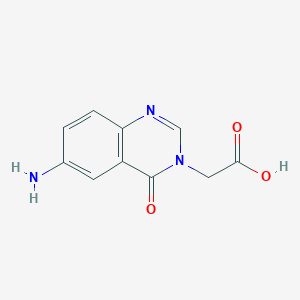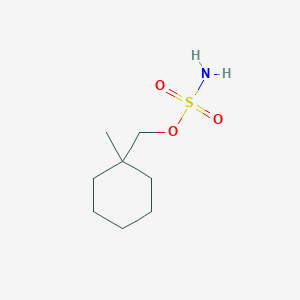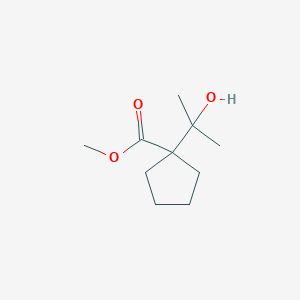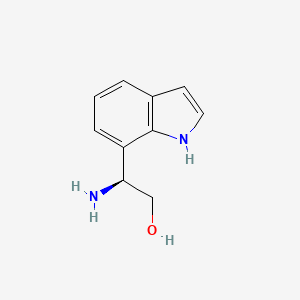
2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol is an organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of amino, chloro, and difluorophenyl groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol typically involves the reaction of fluorobenzene with chloroacetyl chloride in the presence of an ionic liquid to form 2-chloro-2’,5’-difluorophenylacetone . This intermediate is then subjected to further reactions to introduce the amino group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical agent or precursor in drug development.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and difluorophenyl groups contribute to its overall reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-2-(4-chloro-3,5-difluorophenyl)ethan-1-ol
- 2-Chloro-1-(2,5-difluorophenyl)ethanone
- 2-(4-Fluorophenyl)ethan-1-amine
Uniqueness
2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H8ClF2NO |
|---|---|
Poids moléculaire |
207.60 g/mol |
Nom IUPAC |
2-amino-2-(4-chloro-2,5-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClF2NO/c9-5-2-6(10)4(1-7(5)11)8(12)3-13/h1-2,8,13H,3,12H2 |
Clé InChI |
VAZUYDOIYMTGMP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)Cl)F)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dimethoxy-2-(4-{5-oxaspiro[2.4]heptane-6-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B13611720.png)
![Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13611729.png)




![Tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate](/img/structure/B13611755.png)





![Tert-butyl 9-(1,2-thiazol-4-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13611800.png)

